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molecular formula C14H10FNO2 B8295665 1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 1996-67-4

1-Fluoro-4-[2-(4-nitrophenyl)ethenyl]benzene

Cat. No. B8295665
M. Wt: 243.23 g/mol
InChI Key: WRHNZXUGMMDILA-UHFFFAOYSA-N
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Patent
US04909964

Procedure details

A solution of diethyl p-nitrobenzylphosphonate (2.73 g) in ethanol (10 mL) was added to a solution of sodium (0.245 g) in ethanol (20 mL). The resulting mixture was stirred for 5 min, and then a solution of 4-fluorobenzaldehyde (1.24 g) in ethanol (10 mL) was added. The reaction mixture was stirred for 1 h. a yellow precipitate (1.444 g) was isolated.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
precipitate
Quantity
1.444 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([CH2:8]P(=O)(OCC)OCC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Na].[F:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=O)=[CH:23][CH:22]=1>C(O)C>[F:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[CH:8][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:18][CH:17]=2)=[CH:23][CH:22]=1 |^1:18|

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CP(OCC)(OCC)=O)C=C1
Name
Quantity
0.245 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
precipitate
Quantity
1.444 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
FC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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